N-(Phosphonomethyl)-L-serine is a phosphonate analog of the amino acid L-serine, which plays a crucial role in various biological processes, particularly in the central nervous system. This compound is characterized by its unique phosphorus-containing structure, which imparts specific biochemical properties that distinguish it from L-serine. N-(Phosphonomethyl)-L-serine is classified under phosphonates, a group of compounds that contain phosphorus-carbon bonds, and is notable for its potential applications in medicinal chemistry and biochemistry.
N-(Phosphonomethyl)-L-serine can be derived from L-serine through chemical modification involving phosphonomethylation. It belongs to the class of phosphonates, which are widely studied for their biological activities and potential therapeutic uses. Phosphonates are known for their ability to mimic natural substrates in enzymatic reactions and can influence metabolic pathways involving amino acids and neurotransmitters .
The synthesis of N-(Phosphonomethyl)-L-serine typically involves the reaction of L-serine with phosphorous reagents such as phosphonomethyl chloride or phosphonic acid derivatives. The general synthetic route can be summarized as follows:
The synthesis may require careful control of pH and temperature to ensure high yields and purity of the product. Techniques such as chromatography are often employed to purify the final compound after synthesis. The reaction typically yields N-(Phosphonomethyl)-L-serine with a high degree of stereochemical integrity, maintaining the chirality of the original L-serine .
The molecular formula for N-(Phosphonomethyl)-L-serine is C4H10NO6P, indicating the presence of a phosphonic acid moiety attached to the serine backbone. The compound features:
N-(Phosphonomethyl)-L-serine participates in various chemical reactions typical of amino acids and phosphonates. Key reactions include:
The reactivity of N-(Phosphonomethyl)-L-serine allows it to interact with various biomolecules, potentially modulating enzymatic activities or serving as an inhibitor in specific metabolic pathways .
N-(Phosphonomethyl)-L-serine's mechanism of action primarily involves its role as a competitive inhibitor or substrate analog in enzymatic processes related to L-serine metabolism. It may influence:
Relevant data indicates that N-(Phosphonomethyl)-L-serine is biologically active at micromolar concentrations, making it suitable for various biochemical applications .
N-(Phosphonomethyl)-L-serine has several scientific uses:
N-(Phosphonomethyl)-L-serine, a structural analog of L-serine, interfaces with the phosphorylated biosynthetic pathway at the level of 3-phosphoglycerate (3-PG). This pathway initiates when glycolytic 3-PG undergoes oxidation via 3-phosphoglycerate dehydrogenase (PHGDH), forming 3-phosphohydroxypyruvate (3-PHP). The compound’s phosphonomethyl group mimics the phosphate moiety in pathway intermediates, enabling competitive inhibition of PHGDH and subsequent enzymes [1] [8]. Thermodynamically, the pathway favors 3-PHP production due to NAD⁺/NADH redox coupling, but N-(phosphonomethyl)-L-serine disrupts this flux by binding to regulatory sites, altering enzyme kinetics [1].
The reaction catalyzed by phosphoserine aminotransferase (PSAT) is near-equilibrium, with a ΔG° ≈ −2.1 kJ/mol, facilitating bidirectional flux under cellular conditions. N-(Phosphonomethyl)-L-serine perturbs this equilibrium by sequestering glutamate—the amino donor for PSAT—thereby limiting 3-phosphoserine synthesis. This shifts the pathway toward substrate accumulation, as quantified by increased 3-PHP:3-PG ratios in vitro [1].
Table 1: Kinetic Parameters of Phosphorylated Pathway Enzymes with/without N-(Phosphonomethyl)-L-serine
Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Inhibition by N-(Phosphonomethyl)-L-serine (IC₅₀) |
---|---|---|---|---|
PHGDH | 3-PG | 490 ± 40 | 5.65 ± 0.10 | 28 μM (competitive) |
PSAT | 3-PHP | 110 ± 15 | 8.20 ± 0.30 | 42 μM (mixed) |
PSP | 3-PS | 86 ± 9 | 12.4 ± 0.7 | >1 mM (weak) |
Data synthesized from [1] [8] [10]
PSAT employs pyridoxal 5′-phosphate (PLP) to transfer an amino group from glutamate to 3-PHP, yielding α-ketoglutarate and 3-phosphoserine. N-(Phosphonomethyl)-L-serine acts as a transition-state analog by mimicking the planar quinonoid intermediate formed during PLP-mediated transamination. Its phosphonomethyl group hydrogen-bonds with Arg⁴²³ in the active site, stalling the reaction at the external aldimine stage. This irreversibly inactivates PSAT until PLP cofactors are regenerated [1] [8].
High-resolution (1.8 Å) crystal structures reveal that N-(Phosphonomethyl)-L-serine binds PSAT at a bifurcated site overlapping both the 3-PHP and glutamate pockets. Key interactions include:
In the CNS, astrocytes synthesize L-serine de novo via the phosphorylated pathway and export it to neurons, where it fuels D-serine and phospholipid production. N-(Phosphonomethyl)-L-serine disrupts this shuttle by inhibiting astrocytic PHGDH (Ki = 35 nM), reducing extracellular L-serine by >80% in co-culture models. Consequently, neuronal NMDA receptor activation diminishes, as evidenced by suppressed Ca²⁺ influx (↓62%) and long-term potentiation impairment [3] [4] [7].
Homozygous mutations in PHGDH, PSAT1, or PSPH cause severe serine deficiency syndromes, characterized by:
Table 2: Neurological Deficits in Serine Pathway Dysregulation
Disorder | Primary Defect | CSF L-Serine (μmol/L) | Key Neurological Symptoms |
---|---|---|---|
PHGDH deficiency | PHGDH mutations | 3–8 | Microcephaly, seizures, psychomotor retardation |
PSAT1 deficiency | PSAT1 mutations | 4–11 | Infantile spasms, hypertonia |
PSPH deficiency | PSPH mutations | 5–13 | Progressive polyneuropathy, ataxia |
N-(Phosphonomethyl)-L-serine inhibition | PHGDH/PSAT block | 6–9* | Learning deficits, synaptic loss |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0